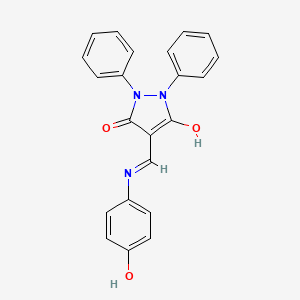
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- is a heterocyclic compound known for its diverse biological activities and applications in various fields. This compound belongs to the class of pyrazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- typically involves the condensation of 1,2-diphenylhydrazine with appropriate carbonyl compounds. One common method includes the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium ethoxide, followed by recrystallization from ethanol to obtain the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxiranes.
Reduction: Reduction of certain derivatives can yield benzyl derivatives.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Aryldiazonium salts are typically used in the presence of acidic or basic catalysts.
Major Products Formed
Oxidation: Formation of oxiranes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of arylazo derivatives.
Scientific Research Applications
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, thereby preventing the formation of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
Sulfinpyrazone: Used as a uricosuric agent in the treatment of gout.
Pyrazolone derivatives: Widely used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- stands out due to its unique combination of the pyrazolidinedione core and the p-hydroxyanilinomethylene group. This structural feature enhances its chemical reactivity and broadens its range of applications compared to other similar compounds .
Properties
CAS No. |
24665-77-8 |
|---|---|
Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-hydroxy-4-[(4-hydroxyphenyl)iminomethyl]-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C22H17N3O3/c26-19-13-11-16(12-14-19)23-15-20-21(27)24(17-7-3-1-4-8-17)25(22(20)28)18-9-5-2-6-10-18/h1-15,26-27H |
InChI Key |
GMCRNOBFTULMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)C=NC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


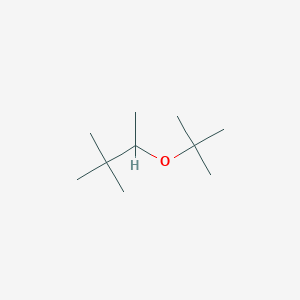
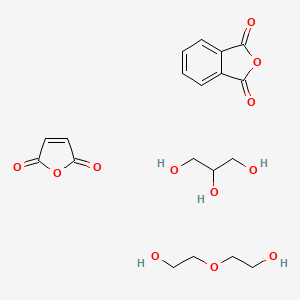
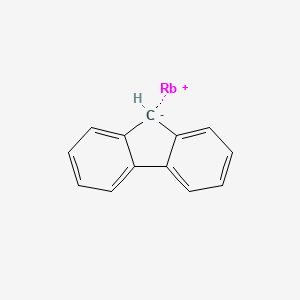

![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)

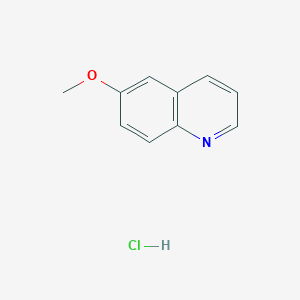
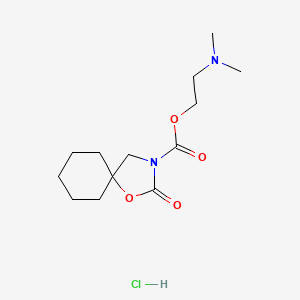
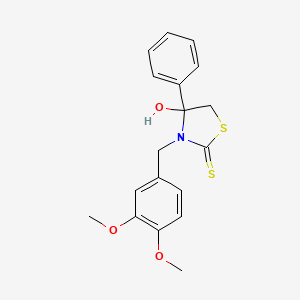

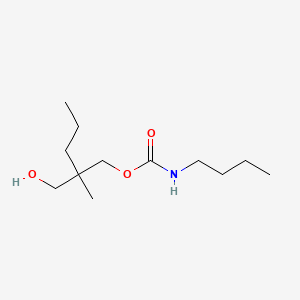
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
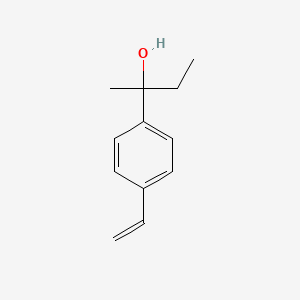
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
